molecular formula C22H28N4O3 B610079 PHA-782584 CAS No. 1126899-61-3

PHA-782584

Numéro de catalogue: B610079
Numéro CAS: 1126899-61-3
Poids moléculaire: 396.49
Clé InChI: YBNMTJYLJWAMGJ-ATVHPVEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PHA-782584 (CAS: Not explicitly provided; molecular formula inferred as C22H20FN5O2 based on parent drug sunitinib) is a metabolite of sunitinib, an oral multitargeted tyrosine kinase inhibitor (TKI) used in cancer therapy. Its primary pharmacological role stems from its structural similarity to sunitinib, which inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor angiogenesis and proliferation .

Propriétés

Numéro CAS

1126899-61-3

Formule moléculaire

C22H28N4O3

Poids moléculaire

396.49

Nom IUPAC

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C22H28N4O3/c1-5-26(6-2)10-9-23-22(29)20-13(3)19(24-14(20)4)12-17-16-11-15(27)7-8-18(16)25-21(17)28/h7-8,11-12,24,27H,5-6,9-10H2,1-4H3,(H,23,29)(H,25,28)/b17-12-

Clé InChI

YBNMTJYLJWAMGJ-ATVHPVEESA-N

SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)O)NC2=O)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PHA-782584;  PHA 782584;  PHA782584.

Origine du produit

United States

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions

PHA-782584 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of sunitinib is SU012662, which retains significant pharmacological activity .

Comparaison Avec Des Composés Similaires

Structural Analogues and Pharmacokinetic Properties

PHA-782584 shares structural motifs with boronic acid derivatives and kinase inhibitors, as evidenced by its similarity to compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) and sunitinib (parent drug). Key structural and physicochemical comparisons are outlined below:

Property This compound (3-Bromo-5-chlorophenyl)boronic acid Sunitinib
Molecular Weight (g/mol) ~410 (estimated) 235.27 398.44
LogPo/w (XLOGP3) Not reported 2.15 5.2 (experimental)
Solubility (mg/mL) Not reported 0.24 0.001–0.01 (pH-dependent)
Bioavailability Score 0.55 (predicted) 0.55 50–70% (oral)
CYP Inhibition None reported None CYP3A4 substrate

This compound exhibits lower solubility than its boronic acid analogues but retains moderate bioavailability due to its lipophilic aromatic core.

Mechanism of Action and Target Selectivity

This compound’s mechanism aligns with sunitinib’s inhibition of VEGFR/PDGFR pathways but with unconfirmed potency. Comparative studies with pazopanib and sorafenib (other TKIs) highlight differences in target specificity:

Compound Primary Targets IC50 (nM) Clinical Use
This compound VEGFR2, PDGFRβ (inferred) Not reported Preclinical research
Sunitinib VEGFR2 (10), PDGFRβ (20) 10–50 Renal cell carcinoma
Pazopanib VEGFR1-3 (10–30), FGFR (140) 10–140 Soft tissue sarcoma
Sorafenib VEGFR2 (90), Raf-1 (6) 6–90 Hepatocellular carcinoma

This compound’s target profile remains less characterized, but its metabolite status suggests reduced potency compared to sunitinib .

Pharmacodynamic and Toxicity Profiles

While this compound lacks clinical toxicity data, its parent drug sunitinib is associated with hypertension, fatigue, and hand-foot syndrome. Comparisons with regorafenib (a structurally related TKI) reveal shared off-target effects:

Parameter This compound Sunitinib Regorafenib
Hypertension Risk Not reported High (~30%) Moderate (~15%)
GI Toxicity None reported Diarrhea (40%) Diarrhea (34%)
Skin Reactions Not reported Rash (20%) Hand-foot (45%)

The absence of clinical data for this compound limits direct toxicity comparisons, but its metabolic pathway may mitigate adverse effects seen in sunitinib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PHA-782584
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PHA-782584

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.